molecular formula C12H11N3O3 B11799473 Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11799473
M. Wt: 245.23 g/mol
InChI Key: SUMBAIZOXXLGKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of hydroxyl and ester functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) or triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-hydroxyphenyl)pyrimidine-5-carboxylate
  • Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate
  • Ethyl 2-(4-aminopyridin-2-YL)pyrimidine-5-carboxylate

Uniqueness

Ethyl 2-(4-hydroxypyridin-2-YL)pyrimidine-5-carboxylate is unique due to the presence of both hydroxyl and ester functional groups, which provide a versatile platform for chemical modifications. Its dual pyridine-pyrimidine structure also offers a unique scaffold for biological interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl 2-(4-oxo-1H-pyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H11N3O3/c1-2-18-12(17)8-6-14-11(15-7-8)10-5-9(16)3-4-13-10/h3-7H,2H2,1H3,(H,13,16)

InChI Key

SUMBAIZOXXLGKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC(=O)C=CN2

Origin of Product

United States

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